molecular formula C14H19N3O2 B14438946 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- CAS No. 77941-28-7

1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy-

Cat. No.: B14438946
CAS No.: 77941-28-7
M. Wt: 261.32 g/mol
InChI Key: QIWVIKLVVZZPOF-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is a compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety at the 2-position and the methoxy group at the 3-position of the indole ring imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced at the 2-position of the indole ring through reactions with appropriate carboxylic acid derivatives.

    Substitution with Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be introduced at the 3-position using methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-carboxamide: Lacks the dimethylaminoethyl and methoxy groups.

    1H-Indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 2-position.

    1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-: Lacks the methoxy group.

Uniqueness

1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl and methoxy groups enhances its potential for various applications in research and industry.

Properties

CAS No.

77941-28-7

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c1-16(2)8-9-17-11-7-5-4-6-10(11)13(19-3)12(17)14(15)18/h4-7H,8-9H2,1-3H3,(H2,15,18)

InChI Key

QIWVIKLVVZZPOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N)OC

Origin of Product

United States

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